![molecular formula C14H17FN2O B5511497 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
2-[(butylamino)methyl]-6-fluoroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(butylamino)methyl]-6-fluoroquinolin-4-ol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a butylamino group attached to the second carbon, a methyl group attached to the sixth carbon, and a hydroxyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline backbone with various functional groups attached. The presence of the butylamino group, methyl group, and hydroxyl group would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butylamino group could increase its basicity, while the hydroxyl group could enable it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds similar to 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been identified as "privileged scaffolds" in drug discovery. Initially recognized for neurotoxicity, these compounds later found applications in preventing Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin, a drug based on this scaffold, marks a significant milestone in cancer therapy, showcasing the potential of these compounds in treating soft tissue sarcomas and possibly other malignancies such as malaria, tuberculosis, and various viral infections due to their broad therapeutic activities and unique mechanisms of action (Singh & Shah, 2017).
Synthetic Phenolic Antioxidants and Environmental Impacts
Research on synthetic phenolic antioxidants (SPAs), which share structural features with 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, highlights their widespread use in industrial products to enhance shelf life. These studies have raised concerns about SPAs' environmental presence and potential toxicity, including hepatic toxicity and carcinogenic effects, urging the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fluorescent Chemosensors and Analyte Detection
Compounds based on 4-methyl-2,6-diformylphenol, akin to 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been explored as fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. Their high selectivity and sensitivity for certain ions and molecules demonstrate the versatility of these compounds in environmental and biological sensing applications (Roy, 2021).
Fluoroquinolones as Antibacterial Agents
The fluoroquinolones, a class of compounds including 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been extensively studied for their antibacterial properties. These compounds exhibit a broad spectrum of activity against various pathogens and have become crucial in treating bacterial infections, underscoring the importance of continued research and development in this area (da Silva et al., 2003).
Zinc Ion Detection Using 8-Amidoquinoline Derivatives
Research on 8-amidoquinoline derivatives, which share structural similarities with 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, has shown their potential as fluorescent probes for zinc ion determination in environmental and biological contexts. These studies highlight the critical role of such compounds in developing sensitive and selective chemosensors for essential ions (Mohamad et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(butylaminomethyl)-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-3-6-16-9-11-8-14(18)12-7-10(15)4-5-13(12)17-11/h4-5,7-8,16H,2-3,6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKCJPHOPCBMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)methyl]-6-fluoroquinolin-4-OL |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.